molecular formula C15H20N2O6S B13881937 3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide

3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide

Cat. No.: B13881937
M. Wt: 356.4 g/mol
InChI Key: DIGRMGDNEPPPEA-UHFFFAOYSA-N
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Description

3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide is a complex organic compound with the molecular formula C15H20N2O6S and a molecular weight of 356.39 This compound is characterized by its unique spirocyclic structure, which includes a nitro group, a sulfonamide group, and an oxaspiro moiety

Preparation Methods

The synthesis of 3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and sulfonamide moiety are key functional groups that contribute to its activity, potentially through hydrogen bonding, electrostatic interactions, or covalent modification of target proteins .

Comparison with Similar Compounds

Similar compounds to 3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide include:

The uniqueness of this compound lies in its combination of the nitro, sulfonamide, and oxaspiro moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

3-nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C15H20N2O6S/c16-24(20,21)12-1-2-14(13(7-12)17(18)19)23-8-11-3-5-15(6-4-11)9-22-10-15/h1-2,7,11H,3-6,8-10H2,(H2,16,20,21)

InChI Key

DIGRMGDNEPPPEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1COC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])COC2

Origin of Product

United States

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